molecular formula C23H23N3O5S B10804018 N-[4-[3-(2-ethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

N-[4-[3-(2-ethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No.: B10804018
M. Wt: 453.5 g/mol
InChI Key: XUIIEHGHJMBYKG-UHFFFAOYSA-N
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Description

The compound N-[4-[3-(2-ethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide features a 3,4-dihydropyrazole core substituted with:

  • A 2-ethoxyphenyl group at position 2.
  • A furan-2-carbonyl moiety at position 2.
  • A methanesulfonamide group attached to a para-substituted phenyl ring at position 3.

This scaffold is structurally significant due to the dihydropyrazole ring’s conformational flexibility and the sulfonamide group’s role in modulating bioactivity, often seen in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

N-[4-[3-(2-ethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-3-30-21-8-5-4-7-18(21)20-15-19(24-26(20)23(27)22-9-6-14-31-22)16-10-12-17(13-11-16)25-32(2,28)29/h4-14,20,25H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIIEHGHJMBYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Variations

The compound shares a core 3,4-dihydropyrazole scaffold with two analogs identified in the evidence. Below is a comparative analysis:

Table 1: Substituent Comparison of Dihydropyrazole Derivatives
Compound Name (CAS No.) Position 3 Substituent Position 2 Substituent Phenyl Ring Substituent
Target Compound 2-ethoxyphenyl furan-2-carbonyl methanesulfonamide
N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (851719-26-1) 2-methylphenyl isobutyryl (2-methylpropanoyl) methanesulfonamide
N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (1203387-55-6) 4-methoxyphenyl 2-chloroacetyl methanesulfonamide

Impact of Substituents on Physicochemical Properties

Position 3 Aryl Group: Target Compound: The 2-ethoxyphenyl group introduces moderate lipophilicity and steric bulk. The ethoxy group (-OCH₂CH₃) may enhance metabolic stability compared to smaller alkyl groups. 2-Methylphenyl (851719-26-1): A methyl group increases hydrophobicity but reduces electronic effects compared to ethoxy.

Furan’s oxygen atom may participate in hydrogen bonding. Isobutyryl (851719-26-1): A branched aliphatic chain increases lipophilicity but lacks aromatic interactions. 2-Chloroacetyl (1203387-55-6): The chloro substituent adds electronegativity, possibly enhancing reactivity or binding to nucleophilic targets.

Hypothetical Bioactivity Implications

  • Electron-Rich Substituents : The ethoxy and methoxy groups may improve interactions with hydrophobic pockets in enzymes or receptors.
  • Furan vs. Chloroacetyl : Furan’s aromaticity might favor target selectivity, whereas the chloroacetyl group in 1203387-55-6 could confer electrophilic reactivity, useful in covalent inhibitor design.
  • Steric Effects : The 2-methylphenyl group in 851719-26-1 may limit access to sterically restricted active sites compared to the ethoxyphenyl group.

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